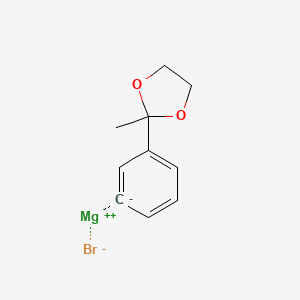

![molecular formula C6H5N3O2S B6299809 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 90030-94-7](/img/structure/B6299809.png)

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

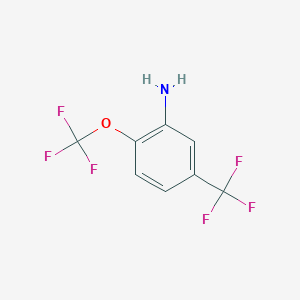

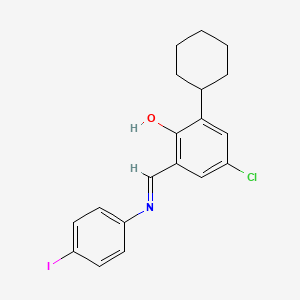

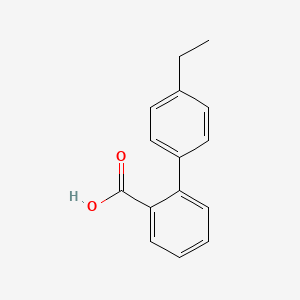

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are structurally similar to nucleic purine bases and are characterized by the presence of a pharmacologically favorable substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .

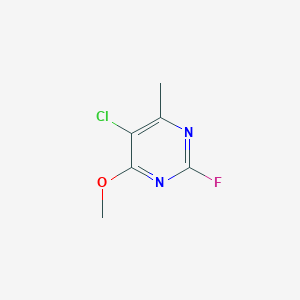

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a multicomponent reaction . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature can yield an excellent product .Molecular Structure Analysis

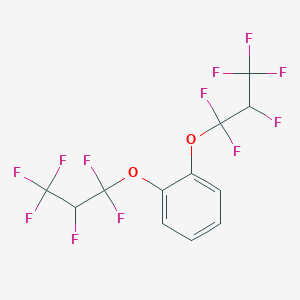

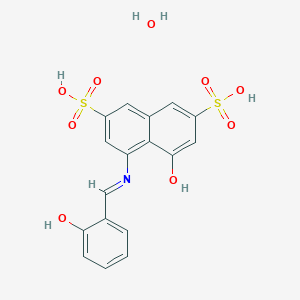

The molecular structure of pyrimidine derivatives is typically analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using in silico ADMET studies and drug-likeness studies .Scientific Research Applications

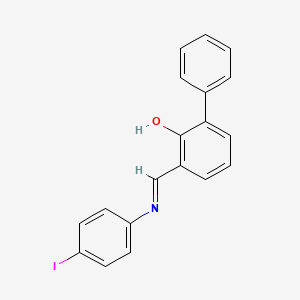

- Neuroprotective Agents : Research has explored the neuroprotective properties of 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione. For instance, a derivative of this compound exhibited significant neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model .

- Receptor Modulation : Some derivatives of this compound have demonstrated selective binding to specific receptors, such as the 5-HT1A receptor, with potential therapeutic implications .

Medicinal Chemistry and Drug Development

Mechanism of Action

Target of Action

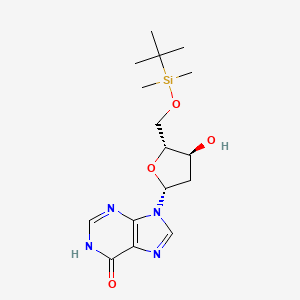

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Related compounds that inhibit cdk2 have been shown to significantly inhibit the growth of various cell lines .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary greatly depending on the specific compound. It’s important to note that while some pyrimidine derivatives have shown promising results in laboratory settings, further testing and clinical trials are often needed to fully understand their safety profile .

Future Directions

The future directions of research into pyrimidine derivatives are likely to continue focusing on the development of novel compounds with improved pharmacological activities. This includes the design and synthesis of new pyrimidine derivatives, as well as further investigations into their mechanisms of action .

properties

IUPAC Name |

3-methyl-7H-[1,2]thiazolo[5,4-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-2-3-4(10)7-6(11)8-5(3)12-9-2/h1H3,(H2,7,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLNEUFJVXIZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)